molecular formula C2H2BrCl B14163985 Ethene, 1-bromo-2-chloro- CAS No. 3018-09-5

Ethene, 1-bromo-2-chloro-

Cat. No.: B14163985
CAS No.: 3018-09-5
M. Wt: 141.39 g/mol
InChI Key: LYFQYPSHMWBHFG-OWOJBTEDSA-N
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Description

Ethene, 1-bromo-2-chloro- (C₂H₂BrCl) is a halogenated alkene with bromine and chlorine substituents on adjacent carbons. The compound exhibits E/Z isomerism due to the planar geometry of the double bond, with priority rules determining the configuration of substituents .

Properties

CAS No.

3018-09-5

Molecular Formula

C2H2BrCl

Molecular Weight

141.39 g/mol

IUPAC Name

(E)-1-bromo-2-chloroethene

InChI

InChI=1S/C2H2BrCl/c3-1-2-4/h1-2H/b2-1+

InChI Key

LYFQYPSHMWBHFG-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Br)\Cl

Canonical SMILES

C(=CBr)Cl

Origin of Product

United States

Preparation Methods

Direct Halogenation of Ethylene

The most straightforward synthesis involves the halogenation of ethylene (C₂H₄) with bromine (Br₂) and chlorine (Cl₂). This electrophilic addition reaction proceeds via a cyclic halonium ion intermediate, where bromine and chlorine atoms add across the double bond in a trans-dihaloalkane configuration.

Reaction Mechanism and Conditions

Ethylene gas is introduced into a reactor containing bromine and chlorine under controlled temperatures (40–60°C) and pressures (1–2 atm). The reaction follows a three-step mechanism:

  • Electrophilic Attack : A bromine molecule polarizes the ethylene double bond, forming a bromonium ion.
  • Nucleophilic Opening : A chloride ion attacks the less substituted carbon, yielding 1-bromo-2-chloroethane.
  • Deprotonation : A base (e.g., NaOH) neutralizes the resulting hydrogen halides (HBr, HCl).

The stoichiometry requires equimolar Br₂ and Cl₂, though excess ethylene ensures complete halogen consumption. Catalysts such as FeCl₃ or AlCl₃ (0.5–1.0 mol%) accelerate the reaction, achieving yields of 70–80%.

Table 1: Halogenation Reaction Parameters
Parameter Value Source
Temperature 40–60°C
Pressure 1–2 atm
Catalyst Loading 0.5–1.0 mol% FeCl₃
Yield 70–80%

Industrial Considerations

Historically, this method dominated industrial production due to its simplicity and low cost. However, regulatory concerns over carcinogenicity (linked to mutagenic byproducts like 1,2-dibromoethane) led to discontinuation in the U.S. by 2015. Modern small-scale syntheses retain this approach but enforce stringent ventilation and waste management protocols.

Nucleophilic Substitution via Triethyl Phosphite

An alternative route employs triethyl phosphite [(C₂H₅O)₃P] as a mediating agent, reacting with benzyl bromide (C₆H₅CH₂Br) and potassium chloride (KCl). This method avoids direct halogen gas handling, enhancing laboratory safety.

Reaction Protocol

  • Mixing Reagents : Triethyl phosphite, benzyl bromide, and KCl are combined in a molar ratio of 1:1.2:1.5.
  • Thermal Activation : The mixture is heated to 120°C, initiating an exothermic reaction.
  • Distillation : Post-reaction, crude product is distilled at 150 mm Hg, separating 1-bromo-2-chloroethane (b.p. 106°C) from byproducts like 1,2-dichloroethane.

Yields reach 83–85%, surpassing direct halogenation in efficiency. The mechanism involves a Michaelis-Arbuzov-like pathway, where triethyl phosphite displaces benzyl bromide, forming a phosphonate intermediate that subsequently reacts with KCl.

Table 2: Triethyl Phosphite Method Optimization
Parameter Value Source
Temperature 120–140°C
Molar Ratio 1:1.2:1.5 (P:BnBr:KCl)
Distillation Pressure 150 mm Hg
Yield 83–85%

Byproduct Management

The primary byproduct, 1,2-dichloroethane, is minimized through fractional distillation. Residual triethyl phosphite is hydrolyzed with aqueous HCl, simplifying purification.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Halogenation : High scalability but limited by safety and regulatory hurdles.
  • Triethyl Phosphite : Superior yields and safer reagent handling, ideal for laboratory-scale production.

Purification and Characterization

Distillation Techniques

Post-synthesis, 1-bromo-2-chloroethane is purified via fractional distillation under reduced pressure (150 mm Hg), exploiting its boiling point (106°C) differential from contaminants. Purity exceeding 98% is achievable, as verified by gas chromatography-mass spectrometry (GC-MS).

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (CDCl₃): δ 3.70 (t, 2H, CH₂Br), 3.58 (t, 2H, CH₂Cl).
  • IR : Peaks at 560 cm⁻¹ (C-Br stretch) and 730 cm⁻¹ (C-Cl stretch).

Chemical Reactions Analysis

Types of Reactions

Ethene, 1-bromo-2-chloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include ethene derivatives with different substituents.

    Addition Reactions: Products include dibromoethane and dichloroethane.

    Elimination Reactions: Products include ethene and other alkenes.

Scientific Research Applications

Ethene, 1-bromo-2-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethene, 1-bromo-2-chloro- involves its ability to participate in electrophilic addition reactions. The compound’s double bond is highly reactive and can interact with electrophiles, leading to the formation of new chemical bonds. The presence of bromine and chlorine atoms makes the compound highly polarizable, facilitating its reactivity in various chemical processes .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂H₂BrCl
  • Molecular Weight : ~141.4 g/mol (inferred from analogs)
  • Structure : A vinyl system with Br at C1 and Cl at C2.

Comparison with Similar Compounds

1-Bromo-1-Chloroethene (CAS 17759-85-2)

  • Structure : Halogens (Br, Cl) on the same carbon.
  • Molecular Weight : 141.39 g/mol .
  • Reactivity : Electron-withdrawing halogens reduce double bond reactivity compared to unsubstituted ethene.
  • Applications: Potential intermediate in organohalogen synthesis.

1-Bromo-2-Chloroethane (CAS 107-04-0)

  • Structure : Saturated ethane derivative with Br and Cl on adjacent carbons.
  • Molecular Weight : 143.41 g/mol .
  • Boiling Point : 107°C .
  • Uses : Solvent and precursor in industrial synthesis .
  • Key Difference : Lack of a double bond reduces reactivity compared to the ethene analog.

1-Bromo-1-Chloro-2,2-Difluoroethene (CAS 758-24-7)

  • Structure : Additional fluorine atoms at C2.
  • Molecular Weight : 177.375 g/mol .
  • Thermodynamic Data :
    • Heat capacity (Cp, gas) ranges from 88.23 J/mol·K at 351 K to 105.05 J/mol·K at 543 K .
  • Impact of Fluorine: Increased electronegativity and stability compared to non-fluorinated analogs.

1,2-Dichloroethene (CAS 540-59-0)

  • Structure : Cl substituents on both carbons.
  • Boiling Point : ~48–60°C (cis/trans isomers) .
  • Environmental Behavior : Commonly found in contaminant plumes; undergoes reductive dechlorination to vinyl chloride (VC) .
  • Comparison : Bromine’s larger atomic size in 1-bromo-2-chloroethene may hinder degradation compared to chlorine-only analogs.

Bromoethene (CAS 593-60-2) and Chloroethene (CAS 75-01-4)

  • Simpler Halogenated Alkenes: Bromoethene (C₂H₃Br): Higher molecular weight (106.95 g/mol) than chloroethene (62.5 g/mol) . Reactivity: Chloroethene (vinyl chloride) is a known carcinogen and industrial monomer, while bromoethene is less studied.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (kg/L) CAS Number
Ethene, 1-bromo-2-chloro C₂H₂BrCl ~141.4 Not reported Inferred Not explicitly listed
1-Bromo-1-chloroethene C₂H₂BrCl 141.39 Not reported Not reported 17759-85-2
1-Bromo-2-chloroethane C₂H₄BrCl 143.41 107 1.73 107-04-0
1-Bromo-1-chloro-2,2-difluoroethene C₂BrClF₂ 177.375 Not reported Not reported 758-24-7
1,2-Dichloroethene C₂H₂Cl₂ 96.94 48–60 1.28 540-59-0

Key Research Findings

  • Environmental Persistence : Chlorinated ethenes like cis-DCE and VC dominate contaminant plumes, but brominated analogs may exhibit slower degradation due to Br’s lower electronegativity .
  • Thermodynamic Stability : Fluorinated derivatives (e.g., 1-bromo-1-chloro-2,2-difluoroethene) show higher heat capacity values, suggesting greater thermal stability .
  • Stereochemical Influence : The E/Z configuration in halogenated ethenes affects dipole moments and intermolecular interactions, impacting solubility and reactivity .

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